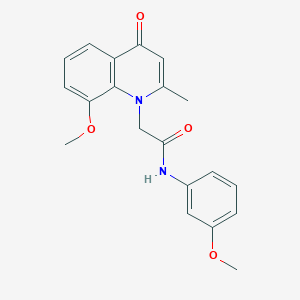
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is an intriguing chemical compound with notable properties that make it useful in various fields of research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and interactions in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of 8-methoxy-2-methyl-4-oxoquinoline: : This intermediate is synthesized by methoxylation of 2-methyl-4-oxoquinoline using methanol and appropriate catalytic conditions.
Acetylation Reaction: : The acylation of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxybenzoyl chloride under basic conditions, such as pyridine, yields the target compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production might involve more efficient, scalable methods including optimized reaction conditions, continuous flow synthesis, and utilization of automated reactors to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy and methyl groups in the structure are susceptible to oxidation under strong oxidizing conditions, leading to potential formation of hydroxylated derivatives.
Reduction: : Ketone reduction under reducing conditions such as sodium borohydride or hydrogenation can yield corresponding alcohols.
Substitution: : The methoxy group can undergo substitution reactions, especially under electrophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substituents: : Halogens, acyl chlorides, alkylating agents.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted quinolines or acetamides from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has diverse applications, such as:
Chemistry: : As a reactant or intermediate in the synthesis of more complex chemical entities.
Biology: : Potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: : Investigated for therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: : Utilized in the synthesis of dyes, pigments, or as an additive in materials science for improved properties.
Wirkmechanismus
The exact mechanism by which 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exerts its effects can be multifaceted:
Molecular Targets: : Enzymes or receptors it may bind to or inhibit.
Pathways: : The compound can modulate signaling pathways, impact cellular processes such as apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-oxoquinoline derivatives: : Share structural motifs with varying substituents affecting their properties.
N-phenylacetamide derivatives: : Similar functional groups with diverse biological activities.
Uniqueness
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and methyl groups attached to the quinoline and acetamide moieties, influencing its reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKMJNVTPNEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














